1-Boc-5,6-Dichloro-1H-indole-2-boronic acid
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Overview
Description
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative with the molecular formula C13H14BCl2NO4. It is a compound of interest in organic synthesis due to its unique structure, which includes a boronic acid group and a dichloroindole moiety. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dichloroindole.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-5,6-dichloroindole.
Borylation: The Boc-protected indole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or alcohol.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is employed in the construction of complex organic molecules through cross-coupling reactions.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group can form a transient complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .
Comparison with Similar Compounds
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid can be compared with other boronic acid derivatives such as:
1-Boc-indole-2-boronic acid: Lacks the dichloro substitution, making it less reactive in certain coupling reactions.
1-Boc-5-indoleboronic acid pinacol ester: Contains a pinacol ester group, which can influence its reactivity and solubility properties.
The presence of the dichloro groups in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRPGLYHNRRPNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BCl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672114 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-28-1 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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